1-Methyl-5-nitroindolin-2-one
Overview
Description
1-Methyl-5-nitroindolin-2-one is a chemical compound belonging to the indolin-2-one family. This compound is characterized by the presence of a methyl group at the first position and a nitro group at the fifth position on the indolin-2-one core structure. Indolin-2-one derivatives are known for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary target of 1-Methyl-5-nitroindolin-2-one is the topoisomerase IV, an essential enzyme for DNA replication . This enzyme plays a crucial role in bacterial DNA replication, making it a common target for many antibacterial agents .
Mode of Action
This compound: interacts with its target, topoisomerase IV, by inhibiting the decatenation of DNA, a process that is crucial for DNA replication . This inhibition is comparable to the action of ciprofloxacin, a known inhibitor of this enzyme . Additionally, this compound undergoes in vivo reduction, facilitated by its significantly increased redox potentials compared to classic 5-nitroimidazoles . This reduction leads to the formation of reactive species that cause damage to DNA and proteins .
Biochemical Pathways
The action of This compound affects the DNA replication pathway in bacteria, specifically by inhibiting the function of topoisomerase IV . This results in the disruption of DNA replication, leading to cell death . The compound also induces the formation of reactive species that can cause oxidative stress and cellular damage .
Pharmacokinetics
The pharmacokinetic properties of This compound It is known that the compound has a significantly increased redox potential, which facilitates its in vivo reduction . This property likely impacts the compound’s bioavailability, but further studies are needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of This compound action is the inhibition of bacterial growth. It has been shown to be effective against Staphylococcus aureus strains, including MRSA ATCC 33591 . It also demonstrates potency against Gram-negative bacteria and VRE strain . The compound’s bactericidal activity has been confirmed through time-killing curve experiments .
Biochemical Analysis
Biochemical Properties
1-Methyl-5-nitroindolin-2-one has been found to be effective against certain strains of bacteria, including Staphylococcus aureus This suggests that it interacts with certain enzymes, proteins, and other biomolecules in these organisms
Molecular Mechanism
It is known to exhibit its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-nitroindolin-2-one can be synthesized through various synthetic routes. One common method involves the nitration of 1-methylindolin-2-one using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the nitration process and prevent over-nitration .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-nitroindolin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: 1-Methyl-5-aminoindolin-2-one.
Substitution: Various substituted indolin-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-5-nitroindolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Medicine: Due to its antibacterial properties, it is investigated for potential use in developing new antibiotics.
Industry: The compound’s derivatives are explored for their potential use in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-Methyl-5-nitroindole: Similar structure but lacks the carbonyl group at the second position.
5-Nitroindolin-2-one: Lacks the methyl group at the first position.
1-Methylindolin-2-one: Lacks the nitro group at the fifth position.
Uniqueness: 1-Methyl-5-nitroindolin-2-one is unique due to the presence of both the methyl and nitro groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
IUPAC Name |
1-methyl-5-nitro-3H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-10-8-3-2-7(11(13)14)4-6(8)5-9(10)12/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYDOWGHCYCEQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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